molecular formula C22H36ClNO3 B12750501 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride CAS No. 102702-15-8

2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride

Cat. No.: B12750501
CAS No.: 102702-15-8
M. Wt: 398.0 g/mol
InChI Key: WCMSGJIUWVANGR-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride is a complex organic compound with a unique structure that includes a diethylamino group, a hydroxycyclooctyl ring, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride typically involves multiple steps. One common method includes the esterification of 2-(1-hydroxycyclooctyl)-2-phenylacetic acid with 2-(diethylamino)ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as crystallization, distillation, and chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: 2-(diethylamino)ethyl 2-(1-oxocyclooctyl)-2-phenylacetate.

    Reduction: 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylethanol.

    Substitution: Various substituted derivatives depending on the alkyl halide used.

Scientific Research Applications

2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the nervous system and its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride involves its interaction with specific molecular targets. The diethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxycyclooctyl ring and phenylacetate moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(diethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-phenylacetate: Similar structure but with a cyclohexyl ring instead of a cyclooctyl ring.

    2-(diethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate: Contains a cyclopentyl ring.

    2-(diethylamino)ethyl 2-(1-hydroxycycloheptyl)-2-phenylacetate: Features a cycloheptyl ring.

Uniqueness

The uniqueness of 2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride lies in its cyclooctyl ring, which provides distinct steric and electronic properties compared to its cyclohexyl, cyclopentyl, and cycloheptyl analogs. These differences can result in varied biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

102702-15-8

Molecular Formula

C22H36ClNO3

Molecular Weight

398.0 g/mol

IUPAC Name

2-(diethylamino)ethyl 2-(1-hydroxycyclooctyl)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C22H35NO3.ClH/c1-3-23(4-2)17-18-26-21(24)20(19-13-9-8-10-14-19)22(25)15-11-6-5-7-12-16-22;/h8-10,13-14,20,25H,3-7,11-12,15-18H2,1-2H3;1H

InChI Key

WCMSGJIUWVANGR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C(C1=CC=CC=C1)C2(CCCCCCC2)O.Cl

Origin of Product

United States

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